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Diundecyl phthalate-d4

Cat. No.: B12425712
M. Wt: 478.7 g/mol
InChI Key: QQVHEQUEHCEAKS-ZMERNRJISA-N
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Description

Significance of Deuterated Analogs in Analytical and Environmental Chemistry Research

Deuterated analogs, which are stable isotope-labeled (SIL) compounds, are of paramount importance in modern analytical science. rsc.orgresearchgate.net In these compounds, one or more hydrogen atoms are replaced by deuterium (B1214612), a non-radioactive, stable isotope of hydrogen. adventchembio.com This subtle structural modification results in a molecule that is chemically and physically almost identical to the original (native) compound but has a slightly higher molecular weight. researchgate.netadventchembio.com This mass difference is the key to their utility in mass spectrometry (MS), allowing them to be distinguished from the native analyte. adventchembio.com

The primary application of deuterated analogs is as internal standards in quantitative analysis, a technique known as isotope dilution mass spectrometry. rsc.org An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. lgcstandards.com Because the deuterated standard behaves nearly identically to the target analyte during sample extraction, cleanup, and instrumental analysis, it can effectively compensate for sample loss or degradation during preparation and for variations in instrument response. lgcstandards.comscioninstruments.comscispace.com

Key advantages of using deuterated internal standards include:

Correction for Matrix Effects: In complex samples like environmental matrices (soil, water) or biological fluids, other co-existing substances can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. scioninstruments.commusechem.com A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate correction and reliable quantification. lgcstandards.com

Improved Accuracy and Precision: By providing a stable reference point, these standards compensate for fluctuations in instrument sensitivity and other variables, leading to more accurate and reproducible results, which is crucial for detecting trace levels of contaminants. scioninstruments.commusechem.com

Method Validation: Deuterated standards are vital for validating analytical methods, helping to assess parameters like accuracy, precision, and linearity, ensuring the method is robust and reliable. adventchembio.commusechem.com

While being the preferred choice, researchers note that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times compared to their non-labeled analogs. scispace.comnih.govresearchgate.net

Overview of Phthalate (B1215562) Esters and their Research Context in Environmental and Bioanalytical Sciences

Phthalate esters, often called phthalates or PAEs, are a class of synthetic chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). mdpi.comiwaponline.comnih.gov They are found in a vast array of consumer and industrial products, including vinyl flooring, adhesives, food packaging, and personal care items. nih.govnih.gov

A significant characteristic of phthalates is that they are not chemically bound to the polymer matrix. mdpi.com Consequently, they can leach, migrate, or off-gas from plastic products into the environment over time, leading to widespread contamination of air, water, soil, and sediment. mdpi.comnih.gov This ubiquity has established them as contaminants of emerging concern (CECs). iwaponline.com

The research context for phthalates in environmental and bioanalytical sciences is driven by their pervasive presence and the need to understand their distribution and persistence. mdpi.comnih.gov Scientists study their occurrence in various environmental compartments, their pathways of degradation, and their potential for bioaccumulation. nih.govpublish.csiro.au For instance, bis(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) are frequently identified as primary phthalate pollutants. nih.gov The analysis of phthalates is challenging due to their presence in laboratory materials, which can lead to sample contamination, and the complexity of the matrices being studied. hhearprogram.orgmdpi.com Therefore, robust analytical methods are essential for accurate monitoring. mdpi.comresearchgate.net

Foundational Role of Stable Isotope-Labeled Compounds in Modern Scientific Investigations

Stable isotope-labeled compounds, such as Diundecyl phthalate-d4, are transformative tools in scientific investigation, extending beyond their role as simple internal standards. rsc.orgmusechem.com Their use is foundational to achieving the highest levels of accuracy and reliability in quantitative analysis, particularly with the advent of high-sensitivity liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comscispace.com

The use of a stable isotope-labeled version of an analyte as an internal standard is considered the "gold standard" in quantitative mass spectrometry. nih.gov This is because the standard and the analyte have nearly identical chemical properties, ensuring they behave similarly during every step of the analytical workflow. researchgate.netscispace.com This approach allows for the precise measurement of minute quantities of a specific chemical in complex mixtures, such as pollutants in environmental samples or metabolites in biological fluids. rsc.orgadventchembio.com

Beyond environmental and bioanalytical chemistry, deuterated compounds are used to:

Trace Metabolic Pathways: In biochemical and pharmaceutical research, they help trace the metabolic fate of drugs or other compounds within an organism. smolecule.comadventchembio.com

Elucidate Reaction Mechanisms: The deuterium kinetic isotope effect (DKIE), where a C-D bond breaks more slowly than a C-H bond, is a powerful tool for studying the mechanisms of chemical and biological reactions. rsc.orgnih.gov

The development and application of compounds like this compound underscore the critical role of stable isotope labeling in ensuring data integrity and enabling advanced research across diverse scientific disciplines. lgcstandards.commusechem.com

Research Data for this compound

The following tables provide an overview of the properties and applications of this compound in a research context.

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Name This compound
Synonyms 1,2-Benzenedicarboxylic Acid, Diundecyl Ester-d4; Phthalic Acid Diundecyl Ester-d4
CAS Number 2708278-18-4
Molecular Formula C₃₀H₄₆D₄O₄
Molecular Weight ~478.74 g/mol
Appearance Oily, colorless liquid
Solubility Insoluble in water

Data sourced from available chemical supplier information. smolecule.compharmaffiliates.com

Table 2: Applications of this compound in Scientific Research

Application Area Description of Use
Analytical Chemistry Serves as a stable isotope-labeled internal standard for the quantification of Diundecyl phthalate (DUP) using isotope dilution mass spectrometry (GC-MS or LC-MS). smolecule.comthermofisher.com
Environmental Monitoring Used in methods to accurately measure concentrations of DUP in environmental samples such as water, soil, sediment, and biosolids. thermofisher.com
Exposure Assessment Employed in biomonitoring studies to determine human exposure to DUP by enabling precise measurement of the parent compound or its metabolites in biological matrices. pharmaffiliates.comnih.gov
Food Analysis Utilized in the analysis of foodstuffs to quantify the migration of DUP from packaging materials. nih.gov

This table summarizes the primary research applications based on the function of deuterated analogs in chemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O4 B12425712 Diundecyl phthalate-d4

Properties

Molecular Formula

C30H50O4

Molecular Weight

478.7 g/mol

IUPAC Name

diundecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3/i19D,20D,23D,24D

InChI Key

QQVHEQUEHCEAKS-ZMERNRJISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC

Origin of Product

United States

Synthesis and Characterization of Diundecyl Phthalate D4 for Research Applications

Methodologies for Deuterium (B1214612) Labeling of Phthalate (B1215562) Ester Analogs

The synthesis of deuterium-labeled compounds is essential for applications ranging from drug metabolism studies to environmental analysis. clearsynth.com Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. clearsynth.comzeochem.com This substitution results in a compound that is chemically similar to its non-labeled counterpart but has a higher mass, which is readily detectable by mass spectrometry. For phthalate esters, deuterium labeling is crucial for their use as analytical reference standards. nih.gov

Synthetic Pathways for Deuterated Diundecyl Phthalate-d4

The primary synthetic route for this compound involves the esterification of a deuterated phthalic acid precursor with undecanol. Specifically, the synthesis typically employs an acid-catalyzed esterification reaction between phthalic acid-d4 (or phthalic anhydride-d4) and two equivalents of undecanol. smolecule.com The "d4" designation indicates that four deuterium atoms have been incorporated into the aromatic benzene (B151609) ring of the phthalate structure. smolecule.com

The reaction is generally carried out under controlled temperature conditions, often ranging from 140 to 180 degrees Celsius, to drive the formation of the diester. smolecule.com An acid catalyst is used to facilitate the reaction. This process is an application of the Fischer esterification mechanism, where a carboxylic acid derivative reacts with an alcohol to form an ester. smolecule.com An alternative efficient and general method for synthesizing various deuterium-labeled phthalate esters uses o-xylene-D10 as the starting material, which then undergoes oxidation and esterification to yield the desired labeled phthalate. nih.gov

Table 1: Typical Reaction Parameters for Synthesis of this compound via Esterification
ParameterDescriptionTypical Value/Reagent
Reactant 1Deuterated Phthalate SourcePhthalic Anhydride-d4
Reactant 2AlcoholUndecanol
CatalystAcid CatalystSulfuric Acid or p-Toluenesulfonic acid
TemperatureReaction Temperature140-180 °C smolecule.com
Reaction TimeDuration of Reaction3-4 hours smolecule.com

Considerations for Isotopic Enrichment and Chemical Purity

For this compound to function effectively as an internal standard, both high isotopic enrichment and high chemical purity are paramount. nih.gov Isotopic enrichment refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. Incomplete deuteration can lead to isotopic variants that may interfere with mass spectrometric analysis. Chemical purity ensures that the final product is free from starting materials, by-products, or other contaminants that could affect the accuracy of analytical measurements.

Achieving analytical-grade purity requires robust purification methods. smolecule.com Techniques such as high-performance liquid chromatography (HPLC) and column chromatography using silica (B1680970) gel are highly effective for separating phthalate esters from impurities while preserving the integrity of the isotopic label. smolecule.com The final purity and enrichment are then confirmed using the characterization techniques detailed below.

Spectroscopic and Chromatographic Characterization for Research Integrity

Rigorous characterization is essential to validate the structure, purity, and isotopic composition of the synthesized this compound. This validation is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Abundance Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation of deuterium. In ¹H NMR (Proton NMR) spectroscopy, the replacement of protons with deuterium atoms on the aromatic ring results in the disappearance of the corresponding signals in the spectrum. For this compound, the complex multiplet typically seen for the aromatic protons in the non-labeled compound would be absent, providing direct evidence of successful deuteration on the ring. The remaining signals corresponding to the undecyl chains would be preserved. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.

Table 2: Comparison of Expected Spectroscopic Data for Diundecyl Phthalate and its d4 Analog
PropertyDiundecyl Phthalate (Non-labeled)This compound
Molecular FormulaC₃₀H₅₀O₄ industrialchemicals.gov.aunih.govC₃₀H₄₆D₄O₄ smolecule.comscbt.comsapphirebioscience.com
Molecular Weight (g/mol)~474.7 industrialchemicals.gov.aunih.gov~478.74 smolecule.comscbt.comsapphirebioscience.com
Expected ¹H NMR Aromatic SignalPresent (Multiplet in aromatic region)Absent or significantly reduced
Mass Spec Molecular Ion Peak ([M+H]⁺)m/z 475.4m/z 479.4

Mass Spectrometry (MS) for Structural Validation and Isotopic Integrity Assessment

Mass spectrometry is a definitive technique for confirming both the molecular weight and the isotopic integrity of this compound. nih.gov The analysis will show a molecular ion peak corresponding to the mass of the deuterated compound (~478.74 g/mol ), which is four mass units higher than that of the non-deuterated analog (~474.7 g/mol ). smolecule.comindustrialchemicals.gov.aunih.govsapphirebioscience.com

Gas chromatography-mass spectrometry (GC-MS) is commonly used for phthalate analysis. oregonstate.edugcms.cz In electron ionization (EI) mode, phthalate esters exhibit characteristic fragmentation patterns. A common and often base peak ion is observed at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. nih.govgcms.cz For this compound, this fragment would be expected at m/z 153 due to the four deuterium atoms on the aromatic ring, providing further confirmation of the label's location. The presence of the correct molecular ion and key fragment ions validates the structure and isotopic labeling.

Chromatographic Resolution Assessment for Compound Validation

Chromatographic techniques are employed to assess the chemical purity of the synthesized this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for separating phthalates. oregonstate.edugcms.czsielc.com

An optimized chromatographic method should yield a single, sharp, and symmetrical peak for the target compound, indicating the absence of significant impurities. For instance, reversed-phase HPLC using a C18 column with a water-acetonitrile mobile phase can cleanly separate undecyl phthalate esters. smolecule.comsielc.com Similarly, GC-MS methods using columns such as Rtx-440 or Rxi-XLB have demonstrated excellent resolution for complex phthalate mixtures. gcms.czrestek.com The absence of extraneous peaks in the chromatogram confirms the high chemical purity of the this compound standard.

Table 3: Example Chromatographic Conditions for Phthalate Analysis
TechniqueColumnMobile Phase / Carrier GasDetector
GC-MS oregonstate.edugcms.czDB-5MS or Rtx-440HeliumMass Spectrometer (MS)
RP-HPLC smolecule.comsielc.comC18 column (e.g., 100 × 2.1 mm, 1.7 µm) smolecule.comAcetonitrile/Water gradient smolecule.comMass Spectrometer (MS) or UV

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
Diundecyl phthalate
Phthalic acid-d4
Phthalic anhydride-d4
Undecanol
o-xylene-D10
Sulfuric Acid
p-Toluenesulfonic acid
Acetonitrile
Helium
Deuterium

Advanced Analytical Methodologies Utilizing Diundecyl Phthalate D4

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Analytical Precision

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of chemical substances. It functions by adding a known amount of an isotopically enriched standard of the analyte to the sample. This "isotopic spike," in this case, Diundecyl phthalate-d4, serves as an internal standard. The key principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte of interest. Therefore, it will behave in the same manner during sample preparation, extraction, and analysis, effectively compensating for any sample loss during these steps.

This compound is an ideal internal standard for the analysis of diundecyl phthalate (B1215562) and other similar phthalates. The four deuterium (B1214612) atoms in its structure give it a mass-to-charge ratio (m/z) that is four units higher than the native compound. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical properties remain virtually identical to the non-labeled analyte. This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to a highly precise and accurate quantification of the target compound.

The use of deuterated standards like this compound in IDMS significantly enhances the reliability of analytical measurements by minimizing the impact of matrix effects and variations in instrument response. This is particularly crucial for the analysis of complex environmental and biological samples where interfering substances can suppress or enhance the analyte signal.

Gas Chromatography-Mass Spectrometry (GC-MS) Implementations in Phthalate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of phthalates due to its high chromatographic resolution and sensitive detection capabilities. In GC-MS analysis, this compound is introduced into the sample prior to extraction. The sample is then subjected to a clean-up procedure to remove interfering matrix components, followed by injection into the gas chromatograph.

The GC column separates the different phthalates based on their boiling points and affinities for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio.

For quantification, specific ions of both the native diundecyl phthalate and the deuterated internal standard (this compound) are monitored. A common fragment ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. gcms.cz However, for quantification using deuterated standards, specific molecular ions or other characteristic fragment ions of both the analyte and the standard are selected. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample.

The following table provides an example of typical ions monitored in GC-MS analysis of phthalates using a deuterated internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Diundecyl phthalate149279
This compound153283

This table is illustrative and the specific ions monitored may vary depending on the GC-MS method and instrument.

A study on the analysis of phthalates in various sample matrices developed a GC-MS method for 31 compounds, including diundecyl phthalate. oregonstate.edu The method utilized selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. oregonstate.edu In such methods, the integration of multiple peaks may be necessary for accurate quantification of certain compounds like diundecyl phthalate, which can break down into smaller peaks. oregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for phthalate analysis, particularly for less volatile and thermally labile phthalates. LC-MS/MS offers the advantage of direct analysis of sample extracts without the need for derivatization, which is sometimes required in GC-MS.

In LC-MS/MS analysis, this compound is added to the sample as an internal standard. The sample extract is then injected into the liquid chromatograph, where the phthalates are separated on a reversed-phase column. The eluting compounds are then introduced into the tandem mass spectrometer.

The first stage of the mass spectrometer (MS1) selects the precursor ion of the target analyte and the internal standard. These selected ions are then fragmented in a collision cell, and the resulting product ions are detected in the second stage of the mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.

Parallel Reaction Monitoring (PRM) is an advanced targeted quantification technique performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments. nih.govmsu.edu Unlike traditional MRM on triple quadrupole instruments, PRM allows for the simultaneous monitoring of all product ions of a precursor ion in a single high-resolution scan. nih.gov

When analyzing this compound and its corresponding native analyte, the PRM approach offers several advantages. The high-resolution and accurate mass capabilities of the Orbitrap analyzer provide exceptional specificity, allowing for the confident identification and quantification of the target compounds even in complex matrices. nih.govmsu.edu

In a PRM experiment, the precursor ions for both diundecyl phthalate and this compound are selected in the quadrupole. These ions are then fragmented, and the full scan of the product ions is acquired at high resolution. This allows for the retrospective analysis of the data to identify the most suitable fragment ions for quantification, free from interferences. The high mass accuracy of the measurement further enhances the confidence in the identification of the target analytes.

Precursor ion scanning is a powerful MS/MS technique used for the comprehensive screening of a class of compounds that share a common fragment ion. mdpi.com For phthalates, the characteristic fragment ion at m/z 149, corresponding to the phthalic anhydride core, is often used for this purpose. gcms.czmdpi.com

In a precursor ion scan, the second mass analyzer is set to transmit only the m/z 149 fragment ion. The first mass analyzer then scans through a range of precursor ion masses. When a precursor ion fragments to produce the m/z 149 ion, a signal is detected. This allows for the identification of all phthalates present in a sample in a single analysis.

When using this compound as an internal standard, a precursor ion scan for m/z 153 (the corresponding fragment for the deuterated standard) can be performed in parallel. This allows for the simultaneous identification of both the native phthalates and the internal standard, ensuring accurate quantification across the entire class of detected compounds. This approach is particularly useful for screening samples for a wide range of phthalates without the need to develop individual MRM methods for each compound. mdpi.com A study on fast phthalate detection in textile samples utilized precursor ion scans of m/z 149 and m/z 163 to detect a wide range of phthalate esters. mdpi.com

Role of this compound as an Internal Standard in Quantitative Research Methods

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and blanks. The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an excellent internal standard for the quantification of diundecyl phthalate and other structurally related phthalates. oregonstate.edu Its key attributes as an internal standard include:

Chemical Similarity: Being a deuterated analog, it has nearly identical chemical and physical properties to the native compound. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation.

Mass Spectrometric Distinction: The mass difference due to the deuterium atoms allows for its clear differentiation from the analyte by the mass spectrometer.

Lack of Natural Occurrence: this compound does not occur naturally in samples, preventing any interference from endogenous sources.

By adding a known concentration of this compound to each sample, a response factor can be calculated based on the ratio of the analyte signal to the internal standard signal in the calibration standards. This response factor is then used to determine the concentration of the analyte in the unknown samples, thereby improving the accuracy and precision of the quantitative results. The use of deuterated internal standards is a common practice in methods for the determination of phthalates in various matrices, such as wine. oiv.int

Optimization of Calibration Curves and Linearity Assessment

The construction of a reliable calibration curve is fundamental to accurate quantitative analysis. A calibration curve is a plot of the instrument response versus the concentration of the analyte. When using an internal standard like this compound, the calibration curve is typically a plot of the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

The optimization of the calibration curve involves several key steps:

Selection of a Suitable Concentration Range: The calibration standards should cover the expected concentration range of the analyte in the samples.

Preparation of Calibration Standards: A series of calibration standards are prepared with varying concentrations of the native analyte and a constant concentration of the internal standard, this compound.

Analysis of Calibration Standards: The calibration standards are analyzed using the chosen analytical method (e.g., GC-MS or LC-MS/MS).

Linearity Assessment: The linearity of the calibration curve is assessed by performing a linear regression analysis. A high coefficient of determination (R²) value, typically greater than 0.99, indicates a good linear fit. researchgate.net

The use of an internal standard like this compound helps to ensure the linearity of the calibration curve by compensating for any non-linear instrument response or variations in injection volume.

The following table shows a hypothetical example of data used to construct a calibration curve for diundecyl phthalate using this compound as an internal standard.

Diundecyl Phthalate Concentration (ng/mL)Diundecyl Phthalate Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
1105001000000.105
5520001020000.510
10103000990001.040
252550001010002.525
505100001005005.075
10010200009950010.251

This is a hypothetical data table for illustrative purposes.

Research on the analysis of phthalates and their alternatives has demonstrated the use of multi-level calibration curves with average R² values of 0.995, indicating excellent linearity. oregonstate.edu

Assessment of Analytical Recovery and Mitigation of Matrix Effects

In the quantitative analysis of trace contaminants, achieving accurate results is critically dependent on accounting for the loss of the target analyte during sample preparation and for signal suppression or enhancement caused by the sample matrix. This compound, as an isotopically labeled internal standard, is an essential tool for addressing these challenges. Because its chemical and physical properties are nearly identical to the native (unlabeled) diundecyl phthalate, it is assumed to behave similarly during extraction, cleanup, and analysis. By introducing a known amount of this compound to a sample at the very beginning of the analytical process, it serves as a reliable surrogate to track and correct for procedural losses.

The primary advantage of using a deuterated standard like this compound is in the application of the isotope dilution mass spectrometry (IDMS) technique. This approach is considered a gold standard in analytical chemistry for its ability to provide high accuracy and precision. The ratio of the native analyte to the labeled standard is measured, which remains constant even if analyte is lost during sample processing. This allows for the precise calculation of the initial concentration of the target analyte.

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.govmdpi.com These effects can vary significantly between different sample types (e.g., wastewater, soil, blood plasma) and even between individual samples of the same type. nih.gov this compound helps to effectively compensate for these effects. Since the labeled standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains unaffected, ensuring the integrity of the quantitative result. Studies have shown that isotope-dilution calibration prepared with this compound can yield a linear response and that matrix-matched precision remains below a 4% relative standard deviation in complex matrices like fortified wine. smolecule.com

ParameterObservationMatrix ExampleReference
Calibration Linearity Coefficient of determination ≥ 0.997Environmental Extracts smolecule.com
Matrix-Matched Precision < 4% Relative Standard Deviation (RSD)Fortified Wine smolecule.com
Primary Mitigation Strategy Isotope Dilution Mass Spectrometry (IDMS)Various Complex Matrices mdpi.comsmolecule.com

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. juniperpublishers.com The LOD is typically established as the concentration that produces a signal-to-noise (S/N) ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1 and must demonstrate acceptable precision and accuracy. juniperpublishers.comsepscience.com

The robustness provided by this compound allows for the development of highly sensitive methods. For example, in the analysis of environmental extracts, an isotope-dilution method utilizing this compound as an internal standard achieved a limit of detection of 12 picograms per gram (pg g⁻¹) in seawater particulates. smolecule.com In other comprehensive methods targeting a wide range of phthalates, including diundecyl phthalate, analytical performance included limits of detection ranging from 17–230 nanograms per milliliter (ng/mL) in complex matrices. nih.gov The establishment of these limits is a critical part of the method validation process, confirming that the analytical procedure is sensitive enough for its intended purpose, such as monitoring environmental contaminants or human exposure. nih.gov

ParameterDefinition/MethodCommon RatioRole of this compound
LOD (Limit of Detection) The lowest analyte concentration that can be reliably distinguished from the background noise.Signal-to-Noise (S/N) ≈ 3:1Enables method robustness to achieve lower detection limits.
LOQ (Limit of Quantitation) The lowest analyte concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise (S/N) ≈ 10:1Ensures quantitative accuracy at low concentration levels.

Method Development and Validation Protocols Supported by this compound

Chromatographic System Optimization for Complex Sample Analysis

Optimizing the chromatographic separation is essential for accurately quantifying analytes in complex mixtures. The goal is to achieve baseline separation of the target analyte from isomers and matrix components to prevent co-elution and ensure accurate peak integration. This compound serves as a critical tool during the optimization of both gas chromatography (GC) and liquid chromatography (LC) systems. nih.govnih.gov

During method development, this compound acts as a steadfast retention time marker. Its consistent elution time helps analysts to:

Select the Appropriate Column: Different stationary phases can be tested to find the one providing the best selectivity for the target phthalates relative to interferences.

Optimize the Mobile Phase/Temperature Gradient: In LC, the gradient of the mobile phase can be adjusted to improve the separation of analytes. mdpi.com In GC, the oven temperature program is optimized to resolve closely eluting compounds. nih.gov The stable retention time of this compound provides a reference point to gauge the effect of these adjustments on the separation.

Ensure System Suitability: In routine analysis, the response and retention time of the labeled internal standard are monitored as part of system suitability checks. Any significant deviation can indicate a problem with the chromatographic system, such as a column degradation or a leak in the system, ensuring that data quality is maintained over time.

The chemical similarity between this compound and its native counterpart ensures that the optimized conditions are directly applicable to the target analyte, leading to a robust and reliable analytical method capable of handling complex samples.

Interlaboratory Comparison Studies and Method Harmonization

To ensure that analytical results are comparable and reliable across different laboratories and over time, method harmonization is essential. Interlaboratory comparison studies, also known as proficiency testing, are a primary means of achieving this. nih.govnih.gov The use of a common, high-purity internal standard like this compound is a cornerstone of these programs.

When multiple laboratories analyze the same reference material, variability can arise from differences in instrumentation, reagents, and minor procedural deviations. By requiring all participating laboratories to use the same isotopically labeled internal standard, a major source of systematic bias is eliminated. This allows for a more accurate assessment of the method's reproducibility and the proficiency of the individual labs.

The European Human Biomonitoring Initiative (HBM4EU) is a prominent example where such harmonization is critical. In their quality assurance programs for phthalate metabolite analysis in urine, a common analytical procedure is outlined, which includes the use of specified isotopically labelled internal standards. nih.gov This approach has been shown to improve analytical performance and achieve an average satisfactory performance rate of 90% among participating labs. The interlaboratory reproducibility for single-isomer phthalates was found to be around 24%, highlighting the remaining challenges but also the progress made through harmonization efforts. nih.gov

By anchoring the quantification to a common reference point, this compound facilitates the harmonization of analytical methods, leading to more consistent and comparable data for large-scale environmental monitoring and human biomonitoring studies. nih.gov

Applications of Diundecyl Phthalate D4 in Environmental Research Methodologies

Methodological Contributions to Tracing and Quantification of Phthalates in Environmental Matrices

The use of DUP-d4 and other deuterated phthalates has significantly enhanced the accuracy and reliability of methods for tracing and quantifying phthalates in complex environmental samples. By serving as an internal standard, it helps to compensate for the loss of analyte during sample extraction and cleanup, as well as for variations in instrument response.

In the analysis of aqueous matrices such as wastewater and surface water, DUP-d4 is instrumental in overcoming the challenges posed by low analyte concentrations and the presence of interfering substances. Isotope dilution methods using DUP-d4 enable precise quantification of a range of phthalates.

For instance, a study on the determination of 35 phthalates in wastewater influent, effluents, and biosolids utilized D4-labeled phthalates as spikes in a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC/MSMS) youtube.com. This approach allows for the accurate measurement of phthalate (B1215562) concentrations by accounting for matrix effects inherent in complex samples like wastewater.

Research on phthalate levels in the Jukskei River catchment area in South Africa also highlights the importance of robust analytical methods for both water and sediment samples researchgate.netnih.gov. While this particular study did not explicitly mention DUP-d4, the methodologies described for extracting and analyzing phthalate esters (PAEs) underscore the need for reliable quantification techniques to understand their distribution in aquatic environments researchgate.netnih.gov. The use of internal standards is a common practice in such analyses to ensure data quality.

The table below summarizes typical recovery rates for various phthalates in spiked water samples, demonstrating the effectiveness of extraction methods that would be further enhanced by the use of an isotope-labeled internal standard like DUP-d4.

CompoundMean Percentage Recovery in Spiked Doubly Distilled Water
Dimethyl phthalate (DMP)100 ± 5.32%
Diethyl phthalate (DEP)91.6 ± 1.93%
Dibutyl phthalate (DBP)117 ± 4.80%
Di-2-ethylhexyl phthalate (DEHP)122 ± 0.46%
Data sourced from a study on phthalate determination in water and sediments, illustrating typical analytical performance. nih.gov

The analysis of phthalates in solid matrices like sediments, soil, and sludge presents significant challenges due to the complex nature of these samples and the strong binding of phthalates to organic matter. The use of DUP-d4 as an internal standard is critical for achieving accurate quantification in these matrices.

Methodologies such as accelerated solvent extraction (ASE) followed by gas chromatography-mass spectrometry (GC/MS) have been developed for the determination of phthalates in sediment researchgate.net. The reliability of such methods is significantly improved by incorporating an isotopically labeled surrogate, such as di-n-butyl phthalate-d4 (DnBP-D4), to monitor and correct for analytical variability researchgate.net.

Studies on agricultural soils have also demonstrated the presence of various phthalates, emphasizing the need for accurate monitoring to ensure food safety and environmental protection pjoes.com. The concentrations of dibutyl phthalate and di(2-ethylhexyl) phthalate in these soils can vary significantly, making reliable quantification methods that employ internal standards essential pjoes.com.

The following table presents data on phthalate concentrations found in various solid environmental matrices, illustrating the range of levels detected in environmental samples.

MatrixPhthalate CongenerConcentration Range
SedimentSum of 16 PAEs1.9 to 3141.7 ng/g
SedimentDEHP76.3 to 450.0 µg/g
Agricultural SoilDibutyl phthalate0.01 to 2.48 mg/kg DM
Agricultural SoilDi(2-ethylhexyl) phthalate0.05 to 1.43 mg/kg DM
This table compiles data from various studies on phthalate concentrations in solid environmental matrices. researchgate.netpjoes.com

Phthalates are semi-volatile organic compounds and can be present in the atmosphere in both the gas phase and adsorbed to particulate matter (PM). The analysis of phthalates in air samples is crucial for understanding human exposure and atmospheric transport. DUP-d4 can be used as an internal standard in methods developed for the analysis of phthalates in both gaseous and particulate phases.

Research has shown that phthalates are ubiquitous in indoor and outdoor air, with concentrations varying depending on the specific phthalate and the size of the particulate matter nih.govaaqr.org. For example, studies have found that dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) are often the most abundant phthalates in PM fractions nih.govaaqr.org. The use of isotope dilution techniques with standards like DUP-d4 is essential for accurate quantification in these complex aerosol samples.

The following table shows the concentrations of different phthalates in various fractions of atmospheric particulate matter.

Particulate Matter FractionDominant Phthalate CongenersConcentration Range
PM10 and PM2.5 (Indoor)DBP, DEHPNot specified
Gas and Molecular Phase (Indoor)DBP, DMPMean: 573 and 368 ng/m³
PM2.5 (Ambient)DBP, DIBP26.85 to 1840 ng/m³
This table summarizes findings on phthalate concentrations in atmospheric particulate matter from different studies. nih.govaaqr.org

Advancements in Environmental Fate Research Through Labeled Analogs (Analytical Perspective)

Deuterium-labeled standards like DUP-d4 are invaluable in studies investigating the environmental fate of phthalates. They allow researchers to trace the movement and transformation of these compounds in various environmental systems with high specificity and accuracy.

By using labeled analogs, scientists can conduct spiking experiments in controlled laboratory settings or even in field studies to track the transport of phthalates between different environmental compartments, such as from water to sediment or from soil to air. The distinct mass of the labeled compound allows it to be differentiated from the background levels of the unlabeled phthalate, enabling precise measurement of transport rates and partitioning coefficients.

Studies on the distribution of phthalates in lake environments have investigated the partitioning of compounds like DEHP and DBP between water and sediment elsevierpure.com. While not explicitly using DUP-d4, the principles of tracing and modeling environmental transport would be significantly enhanced by the use of such labeled compounds.

Understanding the degradation of phthalates in the environment is crucial for assessing their persistence and potential for long-term impacts. Deuterium-labeled analogs are used to elucidate the transformation and degradation pathways of phthalates.

In these studies, a known amount of the labeled phthalate is introduced into a system (e.g., a microbial culture, a soil microcosm, or a water sample), and the formation of labeled metabolites is monitored over time using techniques like LC-MS/MS or GC-MS. This approach helps to identify the primary degradation products and determine the rates of transformation.

Research into the microbial degradation of phthalates has identified various pathways, including the initial hydrolysis of phthalate diesters to their corresponding monoesters and alcohol researchgate.netnih.govnih.gov. Further degradation can lead to the formation of phthalic acid and other intermediates researchgate.netnih.govnih.govethz.ch. The use of labeled compounds like DUP-d4 would allow for unequivocal confirmation of these degradation pathways and the identification of novel metabolites.

The general degradation pathway for many ortho-phthalate diesters involves the following steps:

Hydrolysis: The diester is metabolized into a phthalate monoester and an alcohol researchgate.net.

Further Degradation: The monoester can be further broken down to yield phthalic acid and another alcohol molecule researchgate.net.

It is important to note that for many phthalates, this degradation can be incomplete, resulting in a mixture of monoesters, alcohols, and phthalic acid in the environment researchgate.net.

Applications of Diundecyl Phthalate D4 in Bioanalytical Research Methodologies

Methodological Enhancements for Quantification of Phthalate (B1215562) Metabolites in Biological Samples

The use of Diundecyl phthalate-d4 significantly enhances the reliability and accuracy of methods for quantifying phthalate metabolites. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), deuterated internal standards like DUP-d4 are employed to correct for variations in sample preparation, extraction efficiency, and instrument response. By adding a known amount of DUP-d4 to a sample at the beginning of the analytical process, any loss of the target analyte during subsequent steps is mirrored by a proportional loss of the internal standard. This allows for precise quantification of the native analyte, as the ratio of the analyte to the internal standard remains constant.

Isotope-dilution calibration prepared with diundecyl phthalate-d₄ has been shown to yield a linear response across a wide concentration range, from 0.01 to 500 ng/mL in environmental extracts, with a coefficient of determination (r²) of ≥ 0.997. smolecule.com This high degree of linearity ensures that the method is accurate across a broad spectrum of analyte concentrations.

Urine is the primary matrix for assessing human exposure to phthalates, as the metabolites are excreted through this route. nih.govnih.gov Methodologies for urine analysis are greatly improved by the use of deuterated internal standards. While some studies have utilized deuterated analogs of di-isononyl phthalate (DiNP) metabolites to quantify DUP metabolites, the principle of using a deuterated internal standard is fundamental. nih.gov

In a typical urine analysis workflow, a urine sample is first spiked with the deuterated internal standard solution. The sample then undergoes enzymatic deconjugation to release the glucuronidated metabolites. This is followed by a sample cleanup and extraction step, often solid-phase extraction (SPE), to isolate the analytes of interest from the complex urine matrix. The final extract is then analyzed by LC-MS/MS or GC-MS. The use of DUP-d4 or its deuterated metabolite analogs in this process helps to minimize analytical variability and improve the accuracy of the measured metabolite concentrations.

Research has identified several specific metabolites of DUP in human urine, which serve as biomarkers of exposure. These include mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). nih.gov The quantification of these metabolites is essential for understanding human exposure to DUP.

Detection of Diundecyl Phthalate (DUP) Metabolites in Human Urine Samples (n=36)
MetaboliteDetection Frequency (%)Median Concentration (ng/mL)
Mono-hydroxyundecyl phthalate (MHUP)>83%0.21
Mono-carboxydecyl phthalate (MCDP)>83%0.36
Mono-oxoundecyl phthalate (MOUP)14%-
Mono-undecyl phthalate (MUP)Not Detected-

Data sourced from Silva et al. (2016). The study utilized deuterated internal standards of structurally similar phthalates for quantification.

Beyond urine, the principles of using this compound as an internal standard are applicable to other biological fluids and tissues. For instance, in vitro metabolism studies using human liver microsomes have been instrumental in identifying the primary metabolites of DUP. nih.gov In such studies, DUP is incubated with liver microsomes, and the resulting metabolites are identified and quantified. The use of DUP-d4 in these experiments would allow for precise measurement of the rate of metabolism and the formation of different metabolites.

The analytical frameworks for serum, plasma, and tissue analysis often involve more complex sample preparation procedures to remove proteins and lipids that can interfere with the analysis. The inclusion of a deuterated internal standard like DUP-d4 at the initial stage of sample processing is crucial for obtaining accurate and reproducible results in these challenging matrices.

Contributions to Methodological Research for Biomarker Quantification

This compound makes a significant contribution to methodological research for biomarker quantification by enabling the development of highly accurate and sensitive analytical methods. The use of isotope dilution mass spectrometry with deuterated standards is considered the benchmark for the quantification of environmental contaminants and their metabolites in biological samples.

The availability of DUP-d4 allows researchers to:

Develop and validate robust analytical methods: The use of a deuterated internal standard is a key component of method validation, demonstrating accuracy, precision, and reproducibility.

Conduct accurate exposure assessment studies: By providing reliable quantitative data, DUP-d4 helps in accurately assessing human exposure to DUP through the measurement of its specific biomarkers.

Investigate the metabolism and toxicokinetics of DUP: Precise quantification is essential for understanding the absorption, distribution, metabolism, and excretion of DUP in the body.

The application of this compound in analytical methods has demonstrated high precision, with matrix-matched precision remaining below a 4% relative standard deviation in fortified wine samples, a complex matrix. smolecule.com Furthermore, methods utilizing DUP-d4 have achieved low limits of detection, on the order of 12 pg/g in seawater particulates, showcasing the sensitivity that can be attained. smolecule.com

Analytical Performance Metrics Using this compound
ParameterValueMatrix Example
Linear Range0.01–500 ng/mLEnvironmental Extracts
Coefficient of Determination (r²)≥ 0.997Environmental Extracts
Limit of Detection (LOD)12 pg/gSeawater Particulates
Matrix-Matched Precision (RSD)< 4%Fortified Wine

Data reflects the performance of analytical methods utilizing this compound as an internal standard.

Quality Assurance and Quality Control Frameworks in Diundecyl Phthalate D4 Research

Protocols for Minimizing Analytical Contamination in Phthalate (B1215562) Research

The accurate measurement of Diundecyl phthalate-d4 is often challenged by background contamination from various sources. Comprehensive protocols to minimize such contamination are a critical first step in any analytical workflow. Phthalates, including high-molecular-weight compounds like Diundecyl phthalate, can be found in solvents, reagents, and a wide array of laboratory equipment.

Sources of Contamination and Mitigation Strategies:

Laboratory Environment: Phthalates can leach from common laboratory items such as PVC flooring, vinyl gloves, and plastic tubing. To mitigate this, laboratories conducting phthalate analysis should ideally be designed with non-PVC materials. Regular cleaning of surfaces and a well-ventilated environment can also help reduce airborne phthalate contamination.

Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. It is recommended to test all solvents and reagents for phthalate contamination before use. Distillation of solvents can further reduce background levels.

Sample Collection and Storage: Containers used for sample collection and storage are a significant potential source of contamination. Glassware is generally preferred over plastic. All glassware should be rigorously cleaned, which may include heating in a furnace and rinsing with high-purity, phthalate-free solvents. When storing samples, wrapping them in aluminum foil can prevent contamination from recycled paper or cardboard.

Analytical Instrumentation: Contamination can also occur within the analytical instruments themselves. For gas chromatography-mass spectrometry (GC-MS) systems, installing a charcoal filter in the gas supply line can help reduce instrument blanks. Frequent heating of the injector port is also recommended to release any adsorbed phthalates.

A specific analytical challenge when quantifying Diundecyl phthalate is its potential to break down into smaller peaks during GC-MS analysis. To ensure accurate quantification, it is crucial to integrate all of these breakdown peaks along with the primary compound peak.

Development and Certification of Reference Materials

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and traceability in chemical measurements. For the analysis of this compound, CRMs serve as a benchmark for method validation, calibration of instruments, and ongoing quality control. This compound is often used as an internal standard in the analysis of its non-deuterated counterpart and other high-molecular-weight phthalates. The use of a deuterated standard helps to correct for variations in sample preparation and instrument response.

Several chemical suppliers offer "Di-n-undecyl Phthalate-3,4,5,6-d4" as a stable isotope-labeled certified reference material. The certification process for these materials involves rigorous testing to establish their purity and isotopic enrichment.

Below is an interactive data table with typical specifications for a Di-n-undecyl Phthalate-3,4,5,6-d4 certified reference material:

PropertySpecification
Chemical Name Di-n-undecyl Phthalate-3,4,5,6-d4
CAS Number 2708278-18-4
Unlabelled CAS Number 3648-20-2
Molecular Formula C₃₀H₄₆D₄O₄
Molecular Weight 478.74 g/mol
Isotopic Enrichment Typically ≥ 99 atom % D
Chemical Purity Often ≥ 96%
Format Commonly supplied as a neat material or in solution

Note: The data in this table is representative. Please refer to the Certificate of Analysis from the specific supplier for lot-specific data.

The availability of such well-characterized reference materials allows laboratories to prepare accurate calibration standards and quality control samples, thereby ensuring the reliability of their analytical results for Diundecyl phthalate and related compounds.

Proficiency Testing and Interlaboratory Accreditation for Phthalate Analysis

Proficiency Testing (PT) and interlaboratory accreditation are vital for assessing and maintaining the quality of analytical measurements over time and across different laboratories. Participation in PT schemes allows a laboratory to compare its performance against that of other labs analyzing the same sample. This external quality assessment is a key requirement for accreditation under standards such as ISO/IEC 17025.

While PT schemes specifically for this compound are not common, there are programs that cover a range of phthalates, including high-molecular-weight phthalates. These programs challenge laboratories to accurately identify and quantify phthalates in various matrices, such as food simulants (e.g., oil), consumer products (e.g., cosmetics), and environmental samples.

The European Human Biomonitoring Initiative (HBM4EU) is an example of a large-scale project that has implemented a quality assurance and quality control program to ensure the comparability of biomarker analysis, including phthalate metabolites, across numerous European laboratories. Such programs typically involve several rounds of proficiency tests with urine samples containing relevant concentrations of the target analytes. The results of these interlaboratory comparison investigations help to:

Assess the proficiency of participating laboratories.

Improve interlaboratory comparability and build a network of competent laboratories.

Gain insight into the interlaboratory variability of different analytical methods.

For high-molecular-weight phthalates, interlaboratory studies have shown that reproducibility can be more challenging compared to lower-weight phthalates. However, with robust analytical methods and strict quality control, a high rate of satisfactory performance can be achieved. Laboratories that consistently perform well in these PT schemes demonstrate their commitment to quality and their ability to generate reliable data for research and regulatory purposes.

Future Research Directions and Methodological Innovations for Diundecyl Phthalate D4

Integration of Emerging Analytical Technologies for Advanced Phthalate (B1215562) Research

The determination of phthalates, including high-molecular-weight compounds like diundecyl phthalate, relies heavily on chromatographic techniques coupled with mass spectrometry. mdpi.comoregonstate.edu Diundecyl phthalate-d4 serves as an ideal internal standard in these methods, correcting for matrix effects and variations during sample analysis. mdpi.com Future advancements will focus on enhancing the capabilities of these core platforms and integrating novel sample preparation techniques for more robust and high-throughput analysis.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for phthalate analysis. oregonstate.eduoregonstate.edu However, for high-molecular-weight phthalates, derivatization may be required to improve volatility. mdpi.com Innovations in GC-MS technology, such as the development of more inert ion sources and advanced data processing, can improve resolution and sensitivity without the need for derivatization steps. oregonstate.edu Another key area of development is in sample preparation. Techniques like dispersive liquid-liquid microextraction (DLLME) and headspace solid-phase microextraction (HS-SPME) offer advantages over traditional methods by reducing solvent consumption and increasing extraction efficiency. mdpi.commdpi.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for analyzing less volatile or thermally unstable compounds. mdpi.comgovst.edu The use of this compound is critical for ensuring accuracy in complex matrices such as wine or biological fluids. researchgate.netnih.gov Future directions in LC-based methods include the exploration of novel stationary phases for improved chromatographic separation and the use of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, for untargeted screening of phthalates and their metabolites. nih.gov

Table 1: Comparison of Emerging Analytical Technologies for Phthalate Analysis

TechnologyPrincipleAdvantages for Phthalate ResearchRole of this compound
Advanced GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and resolution for a wide range of phthalates; established libraries for identification. oregonstate.eduoregonstate.eduInternal standard for accurate quantification, correcting for injection variability and matrix interference. mdpi.com
LC-HRMS (e.g., Orbitrap, TOF) Separation of non-volatile compounds followed by high-accuracy mass detection.Suitable for thermally labile high-molecular-weight phthalates and their metabolites; enables untargeted analysis. nih.govCo-eluting internal standard for precise quantification and retention time locking.
Headspace Solid-Phase Microextraction (HS-SPME) Extraction and pre-concentration of analytes from the headspace of a sample onto a coated fiber.Eco-friendly, reduces solvent use, and offers high sensitivity for volatile and semi-volatile phthalates in complex matrices. mdpi.comAdded before extraction to account for variability in extraction efficiency and matrix effects.
Dispersive Liquid-Liquid Microextraction (DLLME) Rapid injection of a mixture of extraction solvent and disperser solvent into an aqueous sample, forming a cloudy solution for extraction.Fast, simple, and provides high enrichment factors, leading to lower detection limits. mdpi.comUsed to correct for analyte loss during the multi-step extraction and phase separation process.

Potential for Advanced Isotopic Labeling Strategies in Mechanistic Investigations

While this compound is primarily used as an internal standard for quantification, the principles of isotopic labeling hold significant potential for elucidating the metabolic pathways and toxicological mechanisms of its non-labeled parent compound. Stable isotope-labeled compounds are invaluable tools in metabolism and toxicity studies. nih.gov By strategically placing deuterium (B1214612) atoms on different parts of the diundecyl phthalate molecule, researchers can trace its journey through biological systems.

One advanced strategy involves synthesizing diundecyl phthalate with deuterium labels on the alkyl chains versus the phthalate core. When metabolized, the location of the label can help identify specific metabolic cleavage points and subsequent biotransformation products. nih.gov This approach, combined with high-resolution mass spectrometry, can differentiate between metabolites formed through hydrolysis of the ester linkages and those resulting from oxidation of the undecyl chains. nih.gov

Furthermore, isotopic labeling can be instrumental in understanding the mechanisms of toxicity, such as oxidative stress, inflammation, and apoptosis, which have been linked to phthalate exposure. nih.gov For instance, if a particular metabolic pathway leading to a reactive intermediate is hypothesized to be responsible for toxicity, synthesizing a deuterated version of diundecyl phthalate that slows down this specific metabolic step (a phenomenon known as the kinetic isotope effect) can provide mechanistic proof. nih.gov Observing a reduction in a toxic endpoint when the deuterated analogue is used would support the role of that specific metabolic pathway in the toxicity.

Table 2: Applications of Advanced Isotopic Labeling in Phthalate Research

Labeling StrategyDescriptionApplication in Mechanistic Studies
Core vs. Chain Labeling Synthesizing isotopologues with deuterium on the benzene (B151609) ring or the alkyl chains.Tracing the fate of different molecular fragments during metabolism to identify primary sites of enzymatic attack (e.g., hydrolysis vs. oxidation).
Site-Specific Labeling Placing deuterium atoms at specific positions on the alkyl chains known to be targets for oxidation.Investigating the formation of specific oxidative metabolites and understanding the regioselectivity of metabolic enzymes like cytochrome P450s.
Kinetic Isotope Effect Studies Introducing deuterium at a site of metabolic cleavage to slow the rate of reaction.Determining whether a specific metabolic pathway is rate-limiting for clearance or critical for the formation of a toxic reactive metabolite. nih.gov
Isotope Dilution Mass Spectrometry Using a known amount of labeled compound to precisely quantify the corresponding unlabeled endogenous or exogenous compound.Moving beyond use as a simple internal standard to accurately measure levels of diundecyl phthalate and its metabolites in complex biological samples for exposure assessment. nih.gov

Role of Computational Chemistry in Optimizing this compound Application in Analytical Design

Computational chemistry and molecular modeling are emerging as powerful tools for predicting the chemical and physical properties of analytes, which can be used to streamline the development and optimization of analytical methods. For this compound, computational approaches can predict its behavior in various analytical systems, saving time and resources in method design.

One key application is the use of Density Functional Theory (DFT) to predict properties relevant to mass spectrometry. researchgate.netacs.org Computational models can calculate the most likely fragmentation patterns of this compound under different ionization conditions (e.g., electron ionization in GC-MS). This information is invaluable for selecting the optimal precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods, thereby maximizing sensitivity and specificity. oregonstate.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict chromatographic behavior. researchgate.net By calculating molecular descriptors for this compound, these models can estimate its retention time on different types of GC or LC columns. This predictive capability allows analytical chemists to select the most suitable column and initial gradient conditions, significantly reducing the number of empirical experiments needed for method development. Furthermore, machine learning algorithms can be trained on existing data to build predictive models for the behavior of phthalates in various analytical systems, enhancing method design and data interpretation. nih.gov

Table 3: Computational Approaches in Analytical Method Development for this compound

Computational ApproachPrincipleApplication in Analytical Design
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of molecules.Predicts mass spectrometric fragmentation patterns to guide the selection of optimal ions for SIM/MRM methods; calculates spectroscopic properties for detector optimization. acs.org
Quantitative Structure-Property Relationship (QSPR) Models that correlate molecular structure with physical and chemical properties.Estimates chromatographic retention times, boiling points, and solubility, aiding in the selection of appropriate GC/LC columns and mobile phases.
Molecular Docking Simulates the interaction between an analyte and a stationary phase or extraction medium.Optimizes sample preparation by predicting the binding affinity of this compound to different solid-phase extraction (SPE) sorbents.
Machine Learning Algorithms Uses statistical techniques to enable computer systems to "learn" from data.Develops predictive models for disease risk based on phthalate exposure and can be adapted to predict analytical behavior based on large datasets from previous experiments. nih.gov

Conclusion

Summary of Diundecyl Phthalate-d4's Academic and Methodological Significance

This compound is a cornerstone in modern analytical chemistry, providing the accuracy and reliability required for the trace-level quantification of phthalates. Its role as an internal standard in sophisticated techniques like GC-MS and LC-MS is indispensable for overcoming the challenges posed by complex sample matrices. The use of this deuterated analog has significantly enhanced the quality of data in numerous research studies, from environmental monitoring to food safety assessment.

Broader Implications for Advancing Analytical and Environmental Science Research

The availability and application of isotopically labeled standards like this compound have profound implications for the advancement of analytical and environmental science. They enable researchers to develop more robust and reliable analytical methods, leading to a better understanding of the distribution, fate, and effects of environmental contaminants. By facilitating accurate exposure assessments, these standards contribute to the formulation of evidence-based regulations and policies aimed at protecting human health and the environment. The continued use and development of such standards will undoubtedly fuel further progress in these critical fields of research.

Q & A

Q. Methodological Answer :

  • Spectroscopic Identification : Use nuclear magnetic resonance (NMR) to confirm deuterium labeling at specific positions. Compare 1H^1H-NMR spectra with non-deuterated analogs to validate isotopic substitution .
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (474.7 g/mol for DUP-d4) and isotopic purity. Deuterated analogs exhibit distinct fragmentation patterns in electron ionization (EI) mode .
  • Chromatographic Purity : Validate purity (>99.5% w/w) using HPLC-UV with C18 columns and isocratic elution (e.g., acetonitrile/water, 80:20 v/v). Monitor retention times against certified standards .

Q. Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for lipid-rich matrices. Elute with dichloromethane:methanol (9:1 v/v) to recover >90% of phthalates .
  • Instrumentation :
    • GC-MS : Optimize splitless injection (280°C) with DB-5MS columns (30 m × 0.25 mm). Use selective ion monitoring (SIM) for m/z 149 (common phthalate fragment) and m/z 153 (deuterated analog) .
    • LC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., 473.3 → 149.1 for DUP-d4). Calibrate using isotope dilution to correct matrix effects .

Advanced: How do researchers reconcile contradictions between in vitro and in vivo toxicity data for DUP-d4?

Q. Methodological Answer :

  • Mechanistic Studies : Compare hepatocyte viability assays (in vitro) with rodent bioassays (in vivo). For example, in vitro IC50_{50} values may conflict with NOAELs (No Observed Adverse Effect Levels) due to metabolic activation differences. Use microsomal incubations to simulate hepatic metabolism .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to harmonize datasets. Prioritize studies with validated exposure metrics (e.g., urinary metabolites for bioaccumulation assessment) .

Q. Methodological Answer :

  • Photodegradation Studies : Expose DUP-d4 to UV light (254 nm) in aqueous solutions. Monitor degradation products (e.g., phthalic acid-d4) via FTIR and GC×GC-TOFMS .
  • Biotransformation Assays : Use activated sludge reactors to simulate microbial degradation. Quantify half-lives (t1/2_{1/2}) under aerobic/anaerobic conditions .
  • Sediment Sorption : Measure logKoc_{oc} (organic carbon partition coefficient) using batch equilibrium tests. DUP-d4’s high logP (14.11) predicts strong sorption to organic-rich sediments .

Advanced: How can researchers resolve discrepancies in bioaccumulation data across trophic levels?

Q. Methodological Answer :

  • Trophic Magnification Studies : Use stable isotope analysis15^{15}N) in food webs. Pair with lipid-normalized concentrations to account for biomagnification biases .
  • Kinetic Modeling : Apply fugacity-based models to predict bioaccumulation factors (BAFs). Validate with field data from apex predators (e.g., fish, birds) .

Basic: What protocols ensure synthesis and purification of high-purity DUP-d4?

Q. Methodological Answer :

  • Deuterium Incorporation : Catalyze esterification of phthalic anhydride-d4 with undecyl alcohol using H2_2SO4_4. Monitor reaction progress via 2H^2H-NMR .
  • Purification : Use recrystallization in hexane:ethyl acetate (3:1 v/v) to remove branched isomers. Confirm purity via differential scanning calorimetry (DSC) to detect melting point deviations (>99.5% purity) .

Advanced: What advanced techniques characterize DUP-d4’s interaction with cellular receptors?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize nuclear receptors (e.g., PPARγ) on sensor chips. Measure binding affinity (KD_D) of DUP-d4 in real-time .
  • Molecular Dynamics Simulations : Model ligand-receptor docking using AutoDock Vina . Compare binding energies with non-deuterated analogs to assess isotopic effects .

Advanced: How do researchers validate DUP-d4’s role as an internal standard in exposure studies?

Q. Methodological Answer :

  • Co-Elution Checks : Spiked samples with DUP-d4 and analyze via GC-MS/MS . Verify no interference with native phthalates (e.g., DEHP, DnBP) .
  • Recovery Experiments : Compare extraction efficiencies (70–120%) across matrices (urine, serum, dust) using isotopically labeled analogs .

Key Considerations for Experimental Design:

  • Contamination Control : Use glassware pre-rinsed with acetone to avoid plasticizer leaching .
  • Ethical Compliance : Adhere to OECD Guidelines 453 (chronic toxicity) and 305 (bioaccumulation) for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.